molecular formula C14H19NO3 B14601265 4-[4-(Morpholin-4-yl)phenyl]butanoic acid CAS No. 59826-58-3

4-[4-(Morpholin-4-yl)phenyl]butanoic acid

Cat. No.: B14601265
CAS No.: 59826-58-3
M. Wt: 249.30 g/mol
InChI Key: DWJLCKWBDUXGAH-UHFFFAOYSA-N
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Description

4-[4-(Morpholin-4-yl)phenyl]butanoic acid is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Morpholin-4-yl)phenyl]butanoic acid typically involves the reaction of 4-bromobutyric acid with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Morpholin-4-yl)phenyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[4-(Morpholin-4-yl)phenyl]butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Morpholin-4-yl)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenoxy)butanoic acid
  • 4-(4-Bromophenoxy)butanoic acid
  • 4-(4-Ethylphenoxy)butanoic acid

Uniqueness

4-[4-(Morpholin-4-yl)phenyl]butanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for specific applications in research and industry.

Properties

CAS No.

59826-58-3

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-(4-morpholin-4-ylphenyl)butanoic acid

InChI

InChI=1S/C14H19NO3/c16-14(17)3-1-2-12-4-6-13(7-5-12)15-8-10-18-11-9-15/h4-7H,1-3,8-11H2,(H,16,17)

InChI Key

DWJLCKWBDUXGAH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CCCC(=O)O

Origin of Product

United States

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